REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](N)=[O:10])=[CH:4][C:3]=1[CH3:12].Cl.[CH2:14]([OH:16])[CH3:15]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:16][CH2:14][CH3:15])=[O:10])=[CH:4][C:3]=1[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
863 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)CC(=O)N)C
|
Name
|
hydrochloric acid ethanol
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at 85° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
followed by separation with water
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 919 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |